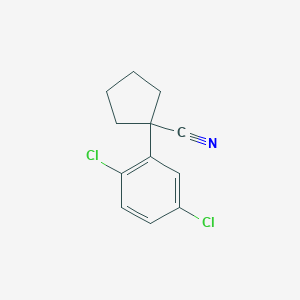
1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a compound with the CAS Number: 1616924-00-5 . It has a molecular weight of 240.13 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(2,5-dichlorophenyl)cyclopentanecarbonitrile . The Inchi Code is 1S/C12H11Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Physical And Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 240.13 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization
"1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile" is a compound with significant potential in scientific research, particularly in the field of organic synthesis and medicinal chemistry. One study focused on the synthesis and anticonvulsant activity of amino amides and amino esters based on cyclopentane-carboxylic acid derivatives, highlighting the compound's relevance in the development of new pharmaceutical agents (Arustamyan et al., 2019).
Crystal Structure Analysis
Crystal structure analysis of related cyclopentane derivatives has been conducted, revealing insights into the molecular configurations that could influence the physical and chemical properties of such compounds. For instance, the study of spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one provided detailed information on molecular arrangement and potential intermolecular interactions (Shi et al., 2010).
Biological Activity and Inhibition
The oximino(2,6-dichlorophenyl)acetonitrile derivative, a member of the cyanoxime family, demonstrated potent inhibition against the Carbonyl Reductase enzyme. This enzyme plays a crucial role in resistance to anticancer treatments, making such compounds valuable for pharmaceutical research (Amankrah et al., 2021).
Novel Synthetic Routes
Innovative approaches to constructing complex molecular scaffolds have been explored using cyclopentane-carbonitrile derivatives. A novel tert-amino effect-based approach was utilized to synthesize 1,2,3,4-tetrahydroquinoline-2-spirocycloalkanes, showcasing the versatility of these compounds in organic synthesis (Tverdokhlebov et al., 2006).
Optical and Electronic Properties
The study of structural, optical, and junction characteristics of pyrazolo pyridine derivatives, which are structurally similar to "1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile," provided insights into their potential applications in electronic materials and devices. These compounds exhibit unique optical energy gaps and diode characteristics, making them candidates for photosensors and other optoelectronic applications (Zedan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPPSIVTTCKELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)
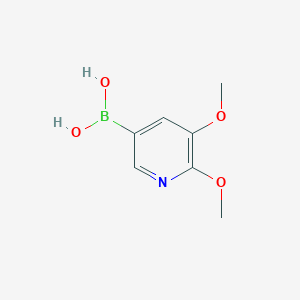
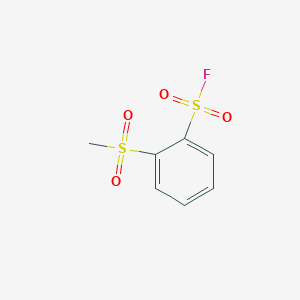
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)
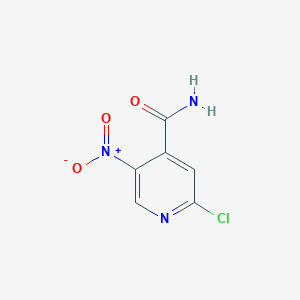
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
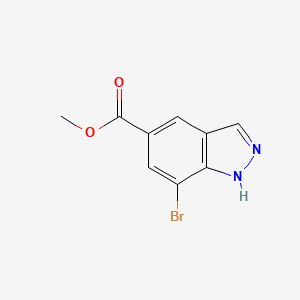
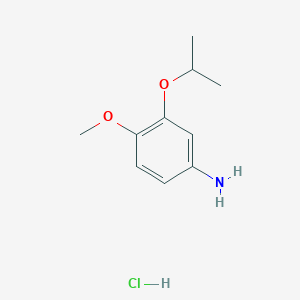
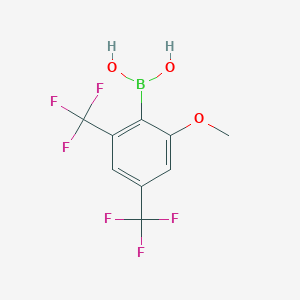
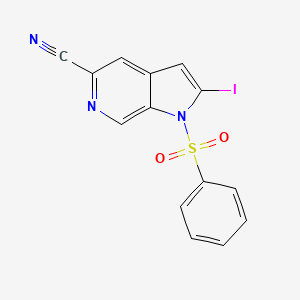
![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)
![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)